Quinazolin-7-amine
Overview
Description
Synthesis Analysis
The synthesis of Quinazolin-7-amine and its derivatives has been explored through various methods, highlighting the versatility and creativity in approaching this compound. A notable synthesis route involves the Yb(OTf)3-catalyzed one-pot synthesis from anthranilic acid, ortho esters (or formic acid), and amines under solvent-free conditions, showcasing excellent yields and reusability of the catalyst (Wang et al., 2003). Another method described is the palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives to synthesize quinazolin-2-ones, demonstrating an effective approach to various quinazoline derivatives (Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of Quinazolin-7-amine derivatives has been elucidated through comprehensive analytical techniques. Research on novel quinazolin-2-amine nopinone derivatives highlighted their molecular structure characterized by Fourier transform infrared spectroscope (FT-IR), nuclear magnetic resonance (NMR), mass spectrometry, and X-ray single crystal diffraction (Jinlai et al., 2016).
Chemical Reactions and Properties
Quinazolin-7-amine and its derivatives undergo various chemical reactions that lead to a wide range of products with diverse properties. A study on the synthesis of 7-cycloalkylimino substituted 3-amino-6-fluoro-2-methyl-3H-quinazolin-4-ones from 4,5-difluoroanthranylic acid showcases the nucleophilic amination–defluorination reaction, providing insight into the chemical versatility of quinazoline derivatives (Nosova et al., 2013).
Physical Properties Analysis
The physical properties of Quinazolin-7-amine derivatives, including their optical and thermal characteristics, have been studied. Research into the optical properties and cellular imaging of novel quinazolin-2-amine nopinone derivatives reveals enhanced fluorescence in solid and solution states, with thermal decomposition temperatures ranging significantly, highlighting the compounds' stability and potential application in fluorescent bio-imaging (Jinlai et al., 2016).
Scientific Research Applications
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Cancer Treatment
- Quinazolin-7-amine derivatives have been found to have potential therapeutic applications in cancer treatment . They have been used in targeted therapy directed at specific molecular pathways . Some quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
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Anti-Inflammatory
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Antibacterial
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Analgesic
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Antiviral
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Anti-Cytotoxin
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Anti-Hypertensive
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Anti-Diabetic
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Sedative–Hypnotic
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Anti-Histaminic
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Anti-Convulsant
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Anti-Tubercular
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Anti-Spasm
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Anti-Oxidant
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Anti-Malarial
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Anti-Obesity
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Anti-Psychotic
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Anti-Ulcer
properties
IUPAC Name |
quinazolin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFKTGKPNDZSPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586570 | |
Record name | Quinazolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinazolin-7-amine | |
CAS RN |
101421-73-2 | |
Record name | Quinazolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.